Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate
概要
説明
MS417 is a selective inhibitor of bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal (BET) family. This compound is designed to block BRD4 binding to the acetylated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional complex, effectively attenuating NF-κB transcriptional activation of pro-inflammatory genes . MS417 is structurally related to I-BET and shares the same thieno-triazolo-1,4-diazepine scaffold as JQ1 .
科学的研究の応用
MS417 has a wide range of scientific research applications, including:
Chemistry: MS417 is used as a tool compound to study the role of BRD4 in various chemical processes.
Biology: MS417 is used to investigate the role of BRD4 in biological processes, such as gene transcription and chromatin remodeling.
Medicine: MS417 is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections.
Industry: MS417 is used in the development of new drugs and therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
MS417 is synthesized through a multi-step process involving the formation of the thieno-triazolo-1,4-diazepine scaffold. The synthetic route typically involves the following steps:
Formation of the thieno ring: This step involves the cyclization of a suitable precursor to form the thieno ring.
Formation of the triazolo ring: The triazolo ring is formed through a cyclization reaction involving a suitable precursor.
Formation of the diazepine ring: The diazepine ring is formed through a cyclization reaction involving a suitable precursor.
Final assembly: The final step involves the coupling of the thieno, triazolo, and diazepine rings to form the complete thieno-triazolo-1,4-diazepine scaffold.
Industrial Production Methods
The industrial production of MS417 involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent, to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
MS417 undergoes several types of chemical reactions, including:
Oxidation: MS417 can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: MS417 can undergo reduction reactions, which involve the addition of hydrogen or the removal of oxygen.
Substitution: MS417 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving MS417 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from the reactions involving MS417 depend on the specific reaction conditions. For example:
Oxidation: The major products may include oxidized derivatives of MS417.
Reduction: The major products may include reduced derivatives of MS417.
Substitution: The major products may include substituted derivatives of MS417.
作用機序
MS417 exerts its effects by selectively inhibiting BRD4, a member of the BET family of proteins. BRD4 recognizes and binds to acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. By inhibiting BRD4, MS417 prevents the binding of BRD4 to acetylated NF-κB, thereby attenuating NF-κB transcriptional activation of pro-inflammatory genes . This mechanism of action makes MS417 a promising candidate for the treatment of diseases characterized by dysregulated NF-κB activity, such as cancer and inflammation .
類似化合物との比較
MS417 is structurally related to other BET inhibitors, such as I-BET and JQ1. These compounds share a similar thieno-triazolo-1,4-diazepine scaffold and inhibit BRD4 by preventing its binding to acetylated lysine residues . MS417 has unique properties that distinguish it from other BET inhibitors:
Selectivity: MS417 exhibits high selectivity for BRD4 over other bromodomain-containing proteins.
Potency: MS417 has been shown to be a potent inhibitor of BRD4, with IC50 values in the nanomolar range.
Efficacy: MS417 has demonstrated efficacy in preclinical models of cancer and inflammation, making it a promising candidate for further development .
List of Similar Compounds
I-BET: A BET inhibitor with a similar thieno-triazolo-1,4-diazepine scaffold.
JQ1: Another BET inhibitor with a similar scaffold and mechanism of action.
OTX015: A BET inhibitor with a different scaffold but similar mechanism of action.
特性
IUPAC Name |
methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRCIHACOIMRKY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。